Cas no 2227883-83-0 ((2R)-4-(3-methoxypyridin-2-yl)butan-2-amine)

(2R)-4-(3-methoxypyridin-2-yl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2R)-4-(3-methoxypyridin-2-yl)butan-2-amine
- 2227883-83-0
- EN300-1769027
-
- Inchi: 1S/C10H16N2O/c1-8(11)5-6-9-10(13-2)4-3-7-12-9/h3-4,7-8H,5-6,11H2,1-2H3/t8-/m1/s1
- InChI Key: GQLLVGLRDPHCRI-MRVPVSSYSA-N
- SMILES: O(C)C1=CC=CN=C1CC[C@@H](C)N
Computed Properties
- Exact Mass: 180.126263138g/mol
- Monoisotopic Mass: 180.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 48.1Ų
(2R)-4-(3-methoxypyridin-2-yl)butan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1769027-0.05g |
(2R)-4-(3-methoxypyridin-2-yl)butan-2-amine |
2227883-83-0 | 0.05g |
$1696.0 | 2023-09-20 | ||
Enamine | EN300-1769027-5g |
(2R)-4-(3-methoxypyridin-2-yl)butan-2-amine |
2227883-83-0 | 5g |
$5854.0 | 2023-09-20 | ||
Enamine | EN300-1769027-10.0g |
(2R)-4-(3-methoxypyridin-2-yl)butan-2-amine |
2227883-83-0 | 10g |
$8680.0 | 2023-06-03 | ||
Enamine | EN300-1769027-0.5g |
(2R)-4-(3-methoxypyridin-2-yl)butan-2-amine |
2227883-83-0 | 0.5g |
$1938.0 | 2023-09-20 | ||
Enamine | EN300-1769027-1.0g |
(2R)-4-(3-methoxypyridin-2-yl)butan-2-amine |
2227883-83-0 | 1g |
$2019.0 | 2023-06-03 | ||
Enamine | EN300-1769027-2.5g |
(2R)-4-(3-methoxypyridin-2-yl)butan-2-amine |
2227883-83-0 | 2.5g |
$3957.0 | 2023-09-20 | ||
Enamine | EN300-1769027-1g |
(2R)-4-(3-methoxypyridin-2-yl)butan-2-amine |
2227883-83-0 | 1g |
$2019.0 | 2023-09-20 | ||
Enamine | EN300-1769027-10g |
(2R)-4-(3-methoxypyridin-2-yl)butan-2-amine |
2227883-83-0 | 10g |
$8680.0 | 2023-09-20 | ||
Enamine | EN300-1769027-5.0g |
(2R)-4-(3-methoxypyridin-2-yl)butan-2-amine |
2227883-83-0 | 5g |
$5854.0 | 2023-06-03 | ||
Enamine | EN300-1769027-0.25g |
(2R)-4-(3-methoxypyridin-2-yl)butan-2-amine |
2227883-83-0 | 0.25g |
$1858.0 | 2023-09-20 |
(2R)-4-(3-methoxypyridin-2-yl)butan-2-amine Related Literature
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
Additional information on (2R)-4-(3-methoxypyridin-2-yl)butan-2-amine
(2R)-4-(3-methoxypyridin-2-yl)butan-2-amine (CAS No. 2227883-83-0): An Overview of a Promising Compound in Chemical and Pharmaceutical Research
(2R)-4-(3-methoxypyridin-2-yl)butan-2-amine, with the CAS number 2227883-83-0, is a chiral amine compound that has garnered significant attention in recent years due to its potential applications in chemical and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising activity in various biological assays and is currently being explored for its therapeutic potential.
The chemical structure of (2R)-4-(3-methoxypyridin-2-yl)butan-2-amine consists of a butyl chain with an amine group at the 2-position and a 3-methoxypyridine moiety at the 4-position. The presence of the chiral center at the 2-position imparts enantiomeric specificity, which is crucial for its biological activity. The methoxy group on the pyridine ring further enhances the compound's stability and solubility, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of (2R)-4-(3-methoxypyridin-2-yl)butan-2-amine in modulating various biological pathways. One notable area of research is its interaction with G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for a specific GPCR subtype, suggesting its potential as a lead compound for developing novel drugs to treat neurological disorders.
In addition to its receptor-binding properties, (2R)-4-(3-methoxypyridin-2-yl)butan-2-amine has also been investigated for its anti-inflammatory effects. In vitro experiments have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in chronic inflammatory diseases. This finding opens up new avenues for exploring its use in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of (2R)-4-(3-methoxypyridin-2-yl)butan-2-amine has been extensively studied to understand its behavior in biological systems. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for oral administration. Its high bioavailability and low toxicity further enhance its potential as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of (2R)-4-(3-methoxypyridin-2-yl)butan-2-amine in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at various dose levels, with no serious adverse events reported. These findings provide a strong foundation for advancing to phase II trials, where the therapeutic benefits will be further assessed.
Beyond its direct therapeutic applications, (2R)-4-(3-methoxypyridin-2-yl)butan-2-amine is also being explored as a tool compound in chemical biology research. Its ability to selectively modulate specific biological targets makes it valuable for elucidating complex signaling pathways and identifying new drug targets. This dual role as both a therapeutic agent and a research tool underscores its versatility and importance in the field.
In conclusion, (2R)-4-(3-methoxypyridin-2-yl)butan-2-amine (CAS No. 2227883-83-0) represents a promising compound with diverse applications in chemical and pharmaceutical research. Its unique structural features, coupled with its favorable pharmacological properties, make it an exciting candidate for further development. As research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is poised to play a significant role in advancing our understanding of complex biological processes and improving patient outcomes.
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